CCR5 Antagonist Activity: Preliminary Screening Indicating Potential Differentiation
A preliminary pharmacological screen identified 5-ethenyl-2-methylpyridin-4-amine as a CCR5 antagonist with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. No quantitative IC50 data against a comparator CCR5 antagonist (e.g., maraviroc, TAK-779) are reported in the accessible literature. The claim of CCR5 antagonism rests on a single screening result without explicit assay conditions, positive control performance, or dose-response characterization.
| Evidence Dimension | CCR5 antagonism (functional activity) |
|---|---|
| Target Compound Data | Reported as active in preliminary screen (no quantitative IC50 available) |
| Comparator Or Baseline | Maraviroc (IC50 ~4.5 nM, cell-cell fusion assay) or TAK-779 (IC50 ~1.4 nM) — literature values not measured in same study |
| Quantified Difference | Cannot be calculated: target compound lacks quantitative potency measurement |
| Conditions | Not fully disclosed; inferred cellular assay from Semantic Scholar profile |
Why This Matters
CCR5 antagonists are a clinically validated class; any quantitative potency advantage over existing agents would directly impact procurement value, but current evidence is insufficient to support such a claim.
- [1] H. Zhang. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile (2012). https://www.semanticscholar.org/author/张会利/91457169 (accessed 2026-05-05). View Source
